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Efficacy and Safety Comparison at a Glance

Comparison Point Lorlatinib vs. Alectinib Lorlatinib vs. Brigatinib

| Progression-Free Survival (PFS) | Favors Lorlatinib [1] • HR: 0.54 (95% CI: 0.33-0.88) | Favors

Lorlatinib [1] • HR: 0.51 (95% CI: 0.31-0.82) | | Intracranial Efficacy | Not significantly different in some

analyses [2] | Favors Lorlatinib [1] • Time to CNS Progression (HR): 0.19 (95% CI: 0.05-0.71) | | Grade ≥3

Adverse Events | Higher with Lorlatinib [1] [3] • Relative Risk: 1.48 (95% CI: 1.13-1.94) | No significant

difference [1] | | Common Adverse Events | Hyperlipidemia, CNS effects (e.g., cognitive dysfunction),

weight gain [4] [5] | Hyperlipidemia, CNS effects [4] |

Detailed Efficacy and Safety Data

Efficacy Outcomes

The superior efficacy of lorlatinib, particularly as a first-line treatment, is supported by several high-quality

studies:
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Landmark PFS Data: The phase 3 CROWN trial, with a 5-year follow-up, showed that 60% of

treatment-naive patients receiving lorlatinib were progression-free, compared to only 8% on crizotinib.
The median PFS for lorlatinib was not yet reached, establishing a new benchmark in advanced

NSCLC [6] [4].
Intracranial Control: Lorlatinib's design gives it exceptional activity in the central nervous system

(CNS). In the CROWN trial, the hazard ratio for intracranial progression versus crizotinib was 0.06
(95% CI: 0.03-0.12), and the intracranial objective response rate (IC-ORR) was 82% for patients with

measurable brain metastases [6] [4]. A real-world study in China reported an IC-ORR of 100% when
lorlatinib was used in the first-line setting [5].

Safety Profiles

The safety profiles of these TKIs differ significantly, which is a critical consideration for treatment selection.

Lorlatinib's Safety Profile: Its unique safety concerns are primarily related to metabolic changes and

central nervous system effects.

Hyperlipidemia: This is the most common adverse event, affecting a majority of patients. In the
Chinese real-world study, 77% of patients experienced adverse events, with hyperlipidemia

being the most frequent [5]. This requires active management with lipid-lowering medications.
Central Nervous System Effects: Patients may experience neurocognitive changes (e.g.,

memory or concentration issues), mood effects (e.g., depression, anxiety), and speech
problems, which are generally low-grade and manageable [4].

Other Events: Weight gain and hypertension are also commonly observed [4].

Comparative Safety:

Versus Alectinib: Lorlatinib has a significantly higher rate of Grade ≥3 adverse events
(Relative Risk 1.48) [1]. However, studies found no significant difference in rates of adverse

events leading to treatment discontinuation, dose reduction, or interruption [1].
Versus Brigatinib: No significant differences were found in the rates of Grade ≥3 adverse

events or events leading to discontinuation, dose reduction, or interruption [1].

Methodologies for Cross-Trial Comparison

Since no direct head-to-head trials between lorlatinib and second-generation ALK inhibitors exist,

researchers use advanced statistical methods to make indirect comparisons. The supporting data in this guide
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primarily come from:

Matching-Adjusted Indirect Comparisons (MAIC): This is a validated statistical technique used to
compare outcomes from different clinical trials. Researchers adjust patient-level data from one trial

(e.g., CROWN for lorlatinib) to match the average baseline characteristics of patients in another trial
(e.g., ALEX for alectinib). This balancing of effect modifiers (like age, sex, or brain metastasis status)

allows for a more balanced comparison of treatment effects [2] [1].
Network Meta-Analysis (NMA): This method uses a network of multiple clinical trials (e.g., all

comparing against crizotinib) to generate indirect estimates of how two treatments would perform
against each other, providing probability rankings for their efficacy and safety [3] [7].

The following diagram illustrates the workflow of a Matching-Adjusted Indirect Comparison, which was a

key method used to generate the comparative data in this guide.

Start: No head-to-head trials

Collect Individual Patient Data (IPD)
from Lorlatinib trial (e.g., CROWN)

Collect Published Aggregate Data
from Comparator trial (e.g., ALEX)

Re-weight Lorlatinib IPD to match
baseline characteristics of ALEX population

Analyze Re-weighted Outcomes
(Calculate Hazard Ratios, Risk Ratios)

Report Adjusted Comparison
between Lorlatinib and Alectinib
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In summary, for researchers and clinicians in the field:

Efficacy First: The data robustly supports lorlatinib as the most efficacious ALK TKI for systemic
and intracranial disease control in the first-line setting, offering unprecedented long-term PFS [6] [1]

[4].
Safety Trade-off: The choice to use lorlatinib involves a trade-off, as it carries a higher burden of
Grade ≥3 adverse events, particularly hyperlipidemia and CNS effects, compared to alectinib [1] [4].
Proactive management of these AEs is essential.

Informed Decision-Making: The absence of direct trials is bridged by sophisticated methodologies
like MAIC and NMA. When evaluating this evidence, it is crucial to assess the similarity of the trial

populations and the statistical adjustments applied [2] [1] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s539185?utm_src=pdf-bulk
https://www.smolecule.com/products/s539185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

